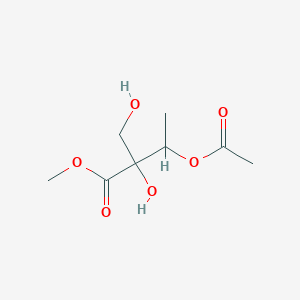
Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, ester, and acetoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2-(hydroxymethyl)butanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: Another ester with a simpler structure, known for its fruity odor.
Ethyl acetate: A commonly used solvent with similar ester functionality.
Methyl 2-hydroxy-2-(hydroxymethyl)butanoate: A structurally related compound with similar functional groups.
Uniqueness
Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate is unique due to its combination of multiple functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
106060-26-8 |
|---|---|
Fórmula molecular |
C8H14O6 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
methyl 3-acetyloxy-2-hydroxy-2-(hydroxymethyl)butanoate |
InChI |
InChI=1S/C8H14O6/c1-5(14-6(2)10)8(12,4-9)7(11)13-3/h5,9,12H,4H2,1-3H3 |
Clave InChI |
KYJPZMYITONSNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CO)(C(=O)OC)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
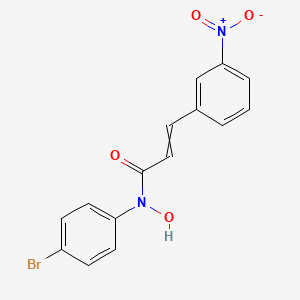
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
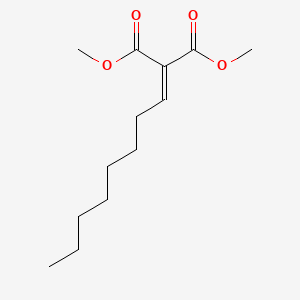
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
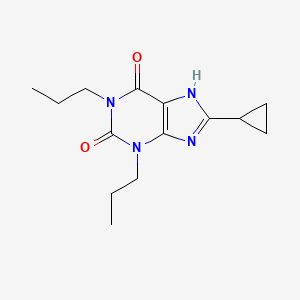

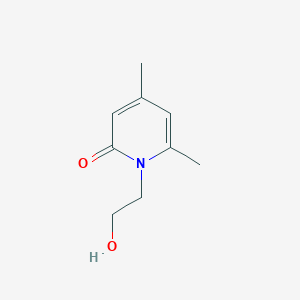
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
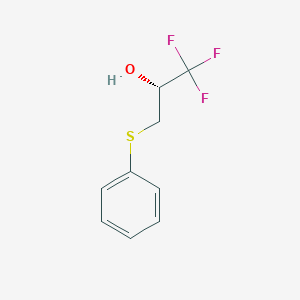
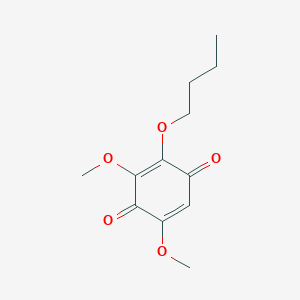
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
